2-Octenal, (2Z)-

描述

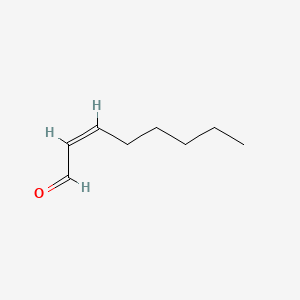

2-Octenal, also known as fema 3215 or oct-2-enal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. 2-Octenal is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Octenal has been primarily detected in blood. Within the cell, 2-octenal is primarily located in the membrane (predicted from logP). 2-Octenal has a fatty and green taste. 2-Octenal is a potentially toxic compound.

科学研究应用

Chemical Properties and Overview

2-Octenal is characterized by its fatty and green taste, making it a notable compound in flavor and fragrance industries. It has been detected in several foods, such as asparagus and cabbages, indicating its potential as a biomarker for food consumption . The compound's structure is defined by the presence of an unsaturated aldehyde functional group, which contributes to its reactivity and utility in various chemical syntheses.

Food Science Applications

Flavoring Agent:

2-Octenal is utilized as a flavoring agent due to its pleasant aroma and taste profile. It is commonly found in various food products, enhancing sensory attributes. Its detection in foods like asparagus suggests its role in contributing to the overall flavor complexity of these items .

Biomarker Potential:

The presence of 2-octenal in certain vegetables positions it as a potential biomarker for dietary intake studies. Its quantification can help in assessing vegetable consumption patterns among populations .

Agricultural Applications

Pest Management:

Research indicates that 2-octenal exhibits fungistatic properties, inhibiting spore germination in certain entomopathogenic fungi. This property can be leveraged in developing natural pest control strategies, reducing reliance on synthetic pesticides .

Attractant for Beneficial Insects:

The compound has been studied for its potential use as an attractant for beneficial insects in agricultural settings. Its volatile nature allows it to be used in traps to monitor or manage pest populations effectively.

Medicinal Chemistry Applications

Synthesis of Bioactive Compounds:

2-Octenal serves as a precursor in the synthesis of various bioactive compounds. For instance, it has been utilized in the synthesis of (2Z,4E)-deca-2,4-dienoic acid, which has demonstrated anti-inflammatory properties against influenza A virus infections . This highlights its importance in pharmaceutical applications where it acts as a building block for more complex molecules.

Antiviral Properties:

Studies have shown that derivatives synthesized from 2-octenal possess antiviral properties. These compounds can modulate immune responses and exhibit potential therapeutic effects against viral infections .

Case Studies

属性

CAS 编号 |

20664-46-4 |

|---|---|

分子式 |

C8H14O |

分子量 |

126.2 g/mol |

IUPAC 名称 |

(Z)-oct-2-enal |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6- |

InChI 键 |

LVBXEMGDVWVTGY-SREVYHEPSA-N |

SMILES |

CCCCCC=CC=O |

手性 SMILES |

CCCCC/C=C\C=O |

规范 SMILES |

CCCCCC=CC=O |

密度 |

0.835-0.845 |

Key on ui other cas no. |

20664-46-4 2363-89-5 |

物理描述 |

Liquid Colourless to slightly yellow liquid; Fatty, green aroma |

Pictograms |

Irritant |

溶解度 |

Slightly soluble in water; Soluble in most fixed oils Soluble (in ethanol) |

同义词 |

2-octenal 2-octenal, (E)-isomer 2-octenal, (Z)-isome |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。